

Preclinical Profile of SRT2104: A Sirtuin 1 Activator

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SRT2104 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. As a second-generation sirtuin-activating compound (STAC), SRT2104 has demonstrated enhanced potency and selectivity compared to first-generation activators like resveratrol.[1] This technical guide provides a comprehensive overview of the preclinical research findings on SRT2104, focusing on its mechanism of action, efficacy in various disease models, and key experimental data.

Core Mechanism of Action: SIRT1 Activation

SRT2104 allosterically activates SIRT1, a class III histone deacetylase. This activation enhances the deacetylation of a wide range of protein substrates, thereby modulating numerous downstream signaling pathways.[2] The activation of SIRT1 by SRT2104 has been shown to mimic some of the beneficial effects of caloric restriction. The interaction between SRT2104 and SIRT1 occurs within a hydrophobic pocket of the enzyme, leading to a more stable and active conformation.[2]

Preclinical Efficacy in Disease Models



SRT2104 has been investigated in a variety of preclinical models, demonstrating therapeutic potential across a range of diseases, including neurodegenerative disorders, metabolic diseases, inflammatory conditions, and muscular dystrophy.

Neurodegenerative Diseases

In preclinical models of neurodegenerative diseases, SRT2104 has shown promising neuroprotective effects.

- Huntington's Disease (HD): In the N171-82Q mouse model of HD, chronic dietary administration of SRT2104 led to improved motor function and a significant extension of survival.[1]
- Ischemia/Reperfusion Injury: In a murine model of retinal ischemia/reperfusion injury, intravitreal injection of SRT2104 protected against neuronal damage by enhancing SIRT1mediated deacetylation and suppressing apoptosis and neuroinflammation.[3]

Metabolic Disorders

SRT2104 has been shown to improve several markers of metabolic health in animal models.

- Type 2 Diabetes: In diabetic mouse models, SRT2104 treatment improved endothelial function and reduced markers of oxidative stress and inflammation.[1] One study in diabetic mice reported a 3.79-fold increase in aortic SIRT1 protein levels after 24 weeks of treatment.
 [1]
- Aging and Longevity: In mice fed a standard diet, long-term supplementation with SRT2104 extended both mean and maximal lifespan.[4] This was accompanied by improvements in insulin sensitivity, bone mineral density, and motor coordination.[4]

Inflammatory and Musculoskeletal Disorders

The anti-inflammatory properties of SRT2104 have been demonstrated in various models.

• Psoriasis: Preclinical studies have shown that SRT2104 can attenuate cytokine production, suggesting a potential therapeutic role in inflammatory skin conditions like psoriasis.[5][6]



 Duchenne Muscular Dystrophy (DMD): In the mdx mouse model of DMD, SRT2104 treatment improved muscle function and exercise capacity.[7] It also demonstrated antiinflammatory, anti-fibrotic, and pro-regenerative effects in dystrophic muscle.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of SRT2104.

Disease Model	Animal Model	SRT2104 Dose & Administration	Key Quantitative Findings	Reference
Huntington's Disease	N171-82Q Mice	0.5% in diet	Improved motor performance (balance beam), extended survival	[1]
Type 2 Diabetes	Streptozotocin- induced diabetic mice	100 mg/kg/day in diet for 24 weeks	3.79-fold increase in aortic SIRT1 protein	[1]
Aging	C57BL/6J mice on standard diet	100 mg/kg/day in diet	9.7% increase in mean lifespan, 4.9% increase in maximum lifespan	[4]
Duchenne Muscular Dystrophy	mdx mice	100 mg/kg/day in diet for 12 weeks	Improved treadmill performance (increased time to exhaustion)	[7]
Retinal Ischemia/Reperf usion	Murine model	200 pmol intravitreal injection	Partial restoration of retinal function, reduced cell apoptosis	[3]



Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

SIRT1 Activity Assay

A common method to measure SIRT1 activity involves the use of a fluorometric assay.

Protocol:

- Prepare cell or tissue lysates containing SIRT1.
- Incubate the lysate with a fluorogenic acetylated peptide substrate and NAD+.
- In the presence of active SIRT1, the acetyl group is removed from the peptide.
- A developing solution is added, which releases the fluorophore from the deacetylated peptide.
- The fluorescence is measured using a fluorometer (Excitation: ~360 nm, Emission: ~460 nm).
- SRT2104 is added to the reaction mixture to determine its effect on SIRT1 activity, with appropriate vehicle controls.

In Vivo Huntington's Disease Mouse Model

Animal Model: N171-82Q transgenic mice, which express a mutant form of the human huntingtin protein.

Drug Administration: SRT2104 is incorporated into the standard rodent chow at a concentration of 0.5% (w/w). The medicated diet is provided ad libitum.

Behavioral Testing (Balance Beam):

- Mice are trained to traverse a narrow wooden beam to a platform.
- The time taken to cross the beam and the number of foot slips are recorded.



 Testing is typically performed at multiple time points to assess the progression of motor deficits.

In Vivo Duchenne Muscular Dystrophy Mouse Model

Animal Model:mdx mice, which have a spontaneous mutation in the dystrophin gene.

Drug Administration: SRT2104 is mixed into the powdered standard diet at a concentration to achieve a daily dose of approximately 100 mg/kg of body weight.

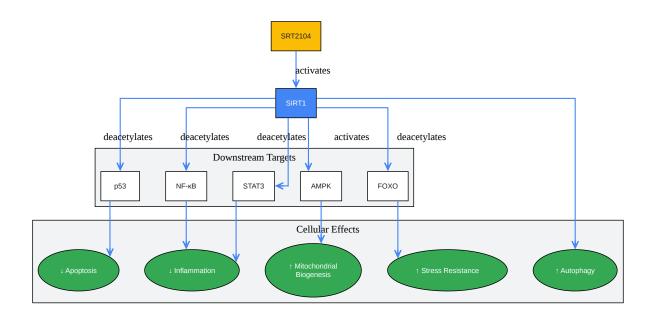
Treadmill Exhaustion Test:

- Mice are acclimated to the treadmill apparatus.
- The test begins at a low speed, which is gradually increased.
- The time to exhaustion, defined as the point at which the mouse remains on the electric shock grid for a set period, is recorded.

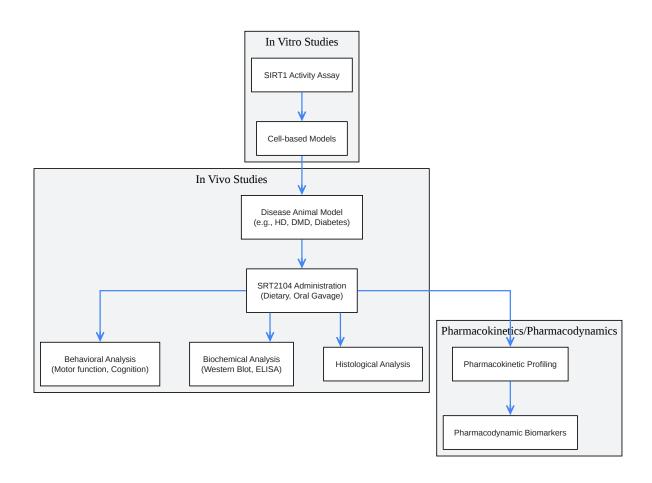
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by SRT2104 and a typical experimental workflow for its preclinical evaluation.









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